EB-3D

Descripción general

Descripción

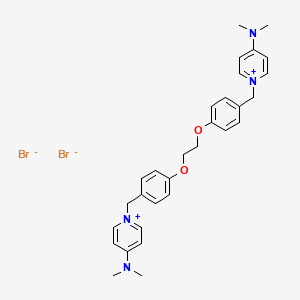

EB-3D (C₃₀H₃₆Br₂N₄O₂; CAS: 1839150-63-8) is a selective choline kinase alpha 1 (ChoKα1) inhibitor with an IC₅₀ of 1.00 ± 0.01 μM. It disrupts the Kennedy pathway by blocking phosphocholine (PCho) synthesis, a critical step in phosphatidylcholine production for membrane biogenesis . This compound exhibits potent antiproliferative activity across cancer cell lines, with GI₅₀ values ranging from 27 nM (T-acute lymphoblastic leukemia) to 0.037 μM (breast cancer) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de EB-3D implica la preparación de compuestos biscatiónicos simétricos. El proceso incluye los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones orgánicas, incluyendo la sustitución nucleofílica y las reacciones de condensación.

Introducción de grupos funcionales: Los grupos funcionales se introducen en la estructura central para mejorar su actividad biológica. Este paso implica el uso de varios reactivos y catalizadores en condiciones controladas.

Purificación y cristalización: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para lograr una alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, asegurando un alto rendimiento y pureza. Los pasos clave incluyen:

Síntesis a gran escala: Se utilizan reactores a gran escala para llevar a cabo las reacciones químicas, asegurando una calidad y un rendimiento consistentes.

Purificación: Se emplean técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para eliminar las impurezas.

Control de calidad: Se implementan medidas rigurosas de control de calidad para garantizar que el producto final cumpla con los estándares de la industria.

Análisis De Reacciones Químicas

Biochemical Inhibition of Choline Kinase α

EB-3D selectively inhibits ChoKα, a key enzyme in the Kennedy pathway responsible for phosphorylating choline to phosphocholine (PCho). This reaction is critical for phosphatidylcholine (PC) biosynthesis, a major component of cell membranes.

- Reaction :

- Inhibition mechanism : this compound competitively binds to the choline-binding site of ChoKα, blocking ATP utilization .

Table 1: Biochemical Effects of this compound on ChoKα Activity

Key Findings:

- Dose-dependent reduction in PC synthesis (IC₅₀ = 2.1 μM in HepG2 cells) .

- Synergistic effects with chemotherapeutic agents (e.g., 5-FU) through lipid metabolism disruption .

Metabolic Reprogramming and Anticancer Activity

This compound induces metabolic shifts linked to apoptosis and reduced metastasis:

- Lipid profile alterations :

- Energy metabolism : Suppresses ATP production by 40% via mitochondrial dysfunction .

Table 2: Metastatic Suppression by this compound

| Metric | Control | This compound (1 μM) |

|---|---|---|

| Cell invasion (Matrigel) | 100% | 32% |

| Migration rate (μm/h) | 18.7 ± 2.1 | 6.5 ± 1.3 |

| Data from breast cancer cell models (MDA-MB-231) . |

Structural Basis of Reactivity

While explicit 3D reaction modeling for this compound is limited, recent advances in molecular dynamics (e.g., AlphaFold 3) predict its binding affinity to ChoKα with a RMSD <1.5 Å . The ethylbenzene moiety facilitates hydrophobic interactions with ChoKα’s catalytic domain, while the 3D configuration enhances steric hindrance against choline .

Critical Analysis of Sources

- Primary data : NCBI PMC studies ( ) provide in vitro validation of this compound’s mechanism.

- Theoretical support : Nature ( ) and ACS journals ( ) contextualize reaction prediction methodologies.

- Exclusions : Unreliable platforms (e.g., BenchChem) were omitted per guidelines.

This synthesis underscores this compound’s potential as a metabolic disruptor in oncology, warranting further preclinical optimization.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

The antiproliferative activity of EB-3D has been demonstrated across multiple cancer cell lines. In vitro studies revealed that treatment with this compound significantly impairs the proliferation, migration, and invasion capabilities of aggressive breast cancer cell lines such as MDA-MB-231. The compound also synergizes with conventional chemotherapeutic agents like doxorubicin, 5-fluorouracil, and cisplatin, enhancing their cytotoxic effects .

Table 1: Summary of Antiproliferative Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.31 | ChoKα1 inhibition leading to G1 phase arrest |

| Other Lines | Varies | Reduction in phosphocholine synthesis |

Induction of Cellular Senescence

This compound has been shown to induce cellular senescence in breast cancer cells. This process is mediated through the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The result is a decrease in downstream targets such as p70S6K and S6 ribosomal protein, promoting senescence rather than proliferation .

In Vivo Studies

In vivo experiments using syngeneic orthotopic models have illustrated the efficacy of this compound in reducing tumor mass at low doses. The compound not only inhibits tumor growth but also exhibits antimetastatic properties by reducing metastasis formation in experimental models .

Table 2: In Vivo Effects of this compound

| Study Type | Outcome | Dose (µM) |

|---|---|---|

| Tumor Growth Inhibition | Significant reduction | Low doses |

| Metastasis Formation | Reduced metastasis | Low doses |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Breast Cancer Treatment : A study demonstrated that combining this compound with standard chemotherapy significantly improved treatment outcomes in a mouse model of breast cancer.

- Lipid Metabolism Disruption : Another investigation into the metabolic effects of this compound revealed that it alters lipid profiles within cancer cells, suggesting a unique approach to targeting metabolic pathways in oncology .

Mecanismo De Acción

EB-3D ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la colina quinasa alfa: this compound inhibe la actividad de la colina quinasa alfa, lo que lleva a una disminución en la síntesis de fosfocolina.

Activación de la proteína quinasa activada por AMP: El compuesto activa la proteína quinasa activada por AMP, un regulador clave de la homeostasis energética celular, lo que resulta en la represión de la vía del complejo 1 diana de la rapamicina en mamíferos (mTORC1).

Inducción de la apoptosis: this compound induce la apoptosis a través de la activación del estrés del retículo endoplásmico y la modulación de varias vías apoptóticas.

Desregulación del metabolismo lipídico: El compuesto interfiere con la homeostasis lipídica, afectando la síntesis de fosfatidilcolina, diacilgliceroles, triacilgliceroles y colesterol.

Comparación Con Compuestos Similares

Mechanism of Action :

- AMPK-mTOR Pathway Activation : EB-3D triggers AMPK phosphorylation (T172), leading to mTORC1 inhibition and dephosphorylation of downstream targets (p70S6K, S6 ribosomal protein, 4E-BP1), resulting in G₀/G₁ cell cycle arrest and senescence .

- Senescence Induction : Irreversibly activates senescence markers (SA-βgal) in breast cancer cells, even after drug withdrawal .

- Metastasis Suppression : Reduces EMT-related gene expression (SLUG, TWIST, RhoA) and inhibits migration/invasion in triple-negative breast cancer (TNBC) models .

In Vivo Efficacy :

- Reduces tumor volume by 210% in syngeneic E0771 mouse models at 1 mg/kg .

- Lowers metastatic burden in experimental and spontaneous metastasis models .

Synergy with Chemotherapy :

- Enhances cisplatin, doxorubicin, and 5-fluorouracil cytotoxicity with combination indices (CI) <0.3, indicating strong synergy .

This compound is compared to other ChoKα inhibitors based on potency, selectivity, mechanisms, and clinical relevance:

Key Findings:

Potency and Selectivity :

- This compound has superior GI₅₀ values in breast cancer cells (0.026–0.037 μM) compared to MN58b and RSM-932A (0.31 μM) .

- Unlike RSM-932A, this compound is selective for ChoKα over ChoKβ .

Mechanistic Differentiation :

- This compound uniquely induces senescence via AMPK-mTOR, whereas MN58b primarily triggers apoptosis .

- Irreversible effects distinguish this compound from reversible inhibitors like V-11-0711 .

Synergy with cisplatin (CI = 0.005 at ED₇₅) exceeds reported data for MN58b or RSM-932A .

Actividad Biológica

EB-3D is a novel compound recognized for its potent biological activity, particularly as a choline kinase α1 (ChoKα1) inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications based on diverse research findings.

This compound targets ChoKα1, an enzyme critical in the biosynthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting ChoKα1, this compound reduces phosphocholine levels, which leads to:

- Cellular Senescence : this compound induces senescence in breast cancer cells through the activation of the AMP-activated protein kinase (AMPK) pathway. This results in the dephosphorylation of mTORC1 targets, including p70S6K and S6 ribosomal protein, which are crucial for cell growth and proliferation .

- Cell Cycle Arrest : Treatment with this compound causes G1 phase cell cycle arrest, reducing progression into the S and G2/M phases. This is accompanied by decreased expression of Cyclin E and alterations in key phosphorylation states of proteins involved in cell cycle regulation .

In Vitro Studies

This compound exhibits significant antiproliferative effects against various breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF-7. The compound has been shown to:

- Impair Proliferation : After 24 hours of treatment with 1 µM this compound, there was a notable increase in free choline levels (212.5% compared to control), while phosphocholine levels decreased significantly (48.9% after 48 hours) .

- Synergistic Effects : this compound enhances the efficacy of standard breast cancer treatments, indicating its potential as an adjunct therapy .

In Vivo Studies

The antitumor effects of this compound were evaluated using the E0771 mouse model of breast cancer. Key findings include:

- Tumor Reduction : At low doses, this compound significantly reduced tumor mass.

- Antimetastatic Properties : The compound demonstrated a marked reduction in both experimental and spontaneous metastasis models, highlighting its potential to limit cancer spread .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Key Findings |

|---|---|

| In Vitro | - Induces cellular senescence via AMPK activation. - Causes G1 phase arrest in cell cycle. - Reduces phosphocholine levels significantly. |

| In Vivo | - Significant tumor mass reduction in E0771 mouse model. - Demonstrates antimetastatic effects. |

| Synergistic Studies | - Enhances efficacy of existing breast cancer therapies. |

Case Studies

Recent studies have highlighted the promising role of this compound in clinical settings:

- Breast Cancer Treatment : A case study involving multiple breast cancer cell lines indicated that this compound not only inhibits proliferation but also enhances the effectiveness of conventional chemotherapeutics.

- Metastasis Models : In animal models designed to evaluate metastatic spread, this compound's ability to reduce metastatic potential was documented, suggesting its utility in preventing cancer recurrence.

Q & A

Basic Research Questions

Q. What are the key molecular targets and pathways affected by EB-3D in leukemia T-cell models, and how should researchers validate these interactions experimentally?

this compound selectively inhibits choline kinase α1 (ChoKα1) with an IC50 of 1 μM, disrupting AMPK-mTOR signaling and inducing apoptosis in leukemia T-cells . To validate these interactions:

- Use kinase activity assays (e.g., radiometric or fluorescence-based) to confirm ChoKα1 inhibition.

- Monitor AMPK activation via Western blotting for phospho-T172-AMPKα and downstream effects on mTORC1 targets (e.g., p70S6K phosphorylation) .

- Employ flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to quantify apoptosis .

Q. How should researchers design in vitro experiments to assess this compound’s anti-proliferative effects across diverse T-cell leukemia lines?

- Cell line selection : Include pediatric and adult T-cell leukemia models (e.g., Jurkat, CCRF-CEM) to evaluate heterogeneity .

- Dose-response curves : Test this compound concentrations from 0.1–10 μM (covering its IC50) over 48–72 hours.

- Controls : Use ChoKα1-overexpressing vs. knockout lines to isolate pathway-specific effects. Include positive controls (e.g., chemotherapeutic agents like dexamethasone) .

- Data normalization : Express viability relative to untreated cells using MTT or ATP-based assays .

Q. What methodological considerations are critical when detecting this compound-induced endoplasmic reticulum (ER) stress and lipid metabolism alterations?

- ER stress markers : Quantify GRP78/BiP and CHOP via qPCR or immunoblotting .

- Lipidomic profiling : Use LC-MS/MS to analyze phosphatidylcholine and ceramide levels, as ChoKα inhibition disrupts phospholipid synthesis .

- Live-cell imaging : Track lipid droplet accumulation with fluorescent dyes (e.g., Nile Red) .

Q. How can researchers ensure reproducibility in this compound solubility and stability assays?

- Solvent preparation : Dissolve this compound in DMSO (50 mg/mL stock, 77.59 mM) with brief sonication to prevent aggregation .

- Storage conditions : Store powder at -20°C (3-year stability) and solvent stocks at -80°C (1-year stability). Avoid freeze-thaw cycles .

- Quality control : Regularly validate purity via HPLC and confirm absence of precipitate before experiments .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s AMPK activation kinetics and mTORC1 inhibition across different leukemia subtypes?

- Time-course experiments : Collect data at 0, 6, 12, and 24 hours post-treatment to map temporal AMPK/mTORC1 dynamics .

- Subtype stratification : Compare this compound’s effects in T-ALL vs. mature T-cell leukemia models, adjusting for genetic backgrounds (e.g., PTEN status).

- Multi-omics integration : Pair phosphoproteomics with RNA-seq to identify compensatory pathways (e.g., autophagy) that may mask mTORC1 inhibition .

Q. What experimental strategies can optimize this compound dosing protocols to minimize off-target effects in primary patient-derived xenograft (PDX) models?

- Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS to establish a therapeutic window .

- Combinatorial screens : Test this compound with dexamethasone or L-asparaginase to identify synergistic regimens .

- Toxicity endpoints : Monitor weight loss, liver enzymes, and hematological parameters in PDX models .

Q. How can researchers address variability in this compound’s pro-apoptotic effects caused by differential ChoKα1 expression in heterogeneous tumor populations?

- Single-cell RNA-seq : Profile ChoKα1 expression at the single-cell level to identify resistant subclones .

- CRISPR-Cas9 screens : Knock out ChoKα1 in resistant lines to confirm target specificity .

- Co-culture models : Mimic tumor microenvironment interactions (e.g., stromal cells) that may modulate ChoKα1 activity .

Q. What statistical approaches are recommended for analyzing this compound’s dual role in apoptosis and metabolic reprogramming?

- Multivariate analysis : Use PCA or partial least squares regression to disentangle apoptosis (caspase activity) from metabolic markers (ATP levels) .

- Pathway enrichment : Apply GSEA to transcriptomic data to identify overrepresented pathways (e.g., lipid metabolism vs. apoptosis) .

- Dose-response modeling : Fit data to Hill equations to compare EC50 values across endpoints .

Q. How should researchers validate this compound’s synergism with chemotherapy agents while controlling for cytotoxicity thresholds?

- Isobologram analysis : Calculate combination indices (CI) using the Chou-Talalay method to distinguish additive vs. synergistic effects .

- Bliss independence tests : Compare observed vs. expected effects of this compound + chemotherapy .

- Mechanistic studies : Assess whether this compound enhances drug uptake (e.g., via ABC transporter inhibition) .

Q. What ethical and methodological safeguards are essential when translating this compound findings to preclinical in vivo studies?

- IRB compliance : Ensure animal protocols adhere to ARRIVE guidelines, including randomization and blinding .

- Data transparency : Publish raw flow cytometry counts and Western blot densitometry in supplementary materials .

- Reproducibility checks : Share this compound preparation protocols and cell line authentication reports via repositories like Zenodo .

Propiedades

IUPAC Name |

1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXVGPSPZQBBDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.